Tert-butyl 2-piperidin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
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Description
Tert-butyl 2-piperidin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate is a chemical compound that has shown potential in scientific research applications. It is a heterocyclic compound that contains both a pyridine and a pyrimidine ring. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis as a Key Intermediate in Medicinal Chemistry : Tert-butyl 2-piperidin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate serves as a key intermediate in the synthesis of potent deoxycytidine kinase (dCK) inhibitors. This synthesis process presents an economical alternative to other methods, emphasizing its significance in the development of new medicinal compounds (Zhang et al., 2009).
Use in the Preparation of Biologically Active Compounds : The compound plays a role in the creation of derivatives of N-(5-formylpyrimidin-4-yl)glycinate and various cyclization products like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These derivatives have potential as biologically active compounds, showcasing the chemical's versatility in pharmaceutical synthesis (Zinchenko et al., 2018).
Histamine H4 Receptor Ligand Synthesis : It is used in the synthesis of 2-aminopyrimidines as ligands for the histamine H4 receptor, highlighting its application in the development of new therapeutic agents for conditions like inflammation and pain (Altenbach et al., 2008).
Intermediate in Anticancer Drug Synthesis : The chemical serves as an important intermediate for small molecule anticancer drugs. Its role in the synthesis of various compounds utilized in cancer therapeutics underlines its importance in oncological research (Zhang et al., 2018).
Lead Selection in Malaria Treatment : It has been used in the structure-activity relationship studies of certain analogues for preclinical development in malaria treatment and prevention, demonstrating its utility in infectious disease research (Chavchich et al., 2016).
properties
IUPAC Name |
tert-butyl 2-piperidin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-17(2,3)23-16(22)21-9-6-14-13(11-21)10-19-15(20-14)12-4-7-18-8-5-12/h10,12,18H,4-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVSCIMGXFNSPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)C3CCNCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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